molecular formula C15H11ClFNO2 B297767 4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No.: B297767
M. Wt: 291.7 g/mol
InChI Key: NNVKDSNEMPRCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of chloro and fluoro substituents on a phenyl ring, integrated into a tetrahydroisoindole framework, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under controlled conditions. For instance, the reaction of 4-chloro-3-fluoroaniline with a suitable diene in the presence of a catalyst can lead to the formation of the desired tetrahydroisoindole structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents enhance its binding affinity to target proteins, potentially inhibiting their function. This compound may interfere with cellular processes such as signal transduction and enzyme activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione stands out due to its unique tetrahydroisoindole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClFNO2

Molecular Weight

291.7 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H11ClFNO2/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h1-4,6-8,12-13H,5H2

InChI Key

NNVKDSNEMPRCPH-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F

Origin of Product

United States

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